molecular formula C7H13ClN2O2 B12953273 Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride

Katalognummer: B12953273
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: LQJQYBXSOHSFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable amine with a carboxylate ester in the presence of a catalyst. For instance, the reaction of an amine with methyl 3-oxopentanoate in the presence of a reducing agent like sodium borohydride can yield the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H13ClN2O2

Molekulargewicht

192.64 g/mol

IUPAC-Name

methyl 6-amino-1,2,3,4-tetrahydropyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-6(8)9-4-5;/h3,5,9H,2,4,8H2,1H3;1H

InChI-Schlüssel

LQJQYBXSOHSFDX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC=C(NC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.